

# Indene-d3 structure and molecular formula.

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Compound of Interest		
Compound Name:	Indene-d3	
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# In-Depth Technical Guide to Indene-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, molecular formula, and key data related to **Indene-d3**, a deuterated analog of indene. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work.

### **Molecular Structure and Formula**

**Indene-d3** is a stable isotope-labeled derivative of indene, a bicyclic aromatic hydrocarbon. While the precise location of deuterium substitution for **Indene-d3** with CAS number 770-96-7 is not consistently reported across all public domains, the most chemically plausible structure is 1,1,3-**Indene-d3**. The acidity of the protons at the allylic positions (1 and 3) of the cyclopentene ring makes them susceptible to exchange, leading to this specific deuteration pattern.

The molecular formula for **Indene-d3** is C<sub>9</sub>H<sub>5</sub>D<sub>3</sub>[1][2].

Below is a diagram of the proposed structure for 1,1,3-**Indene-d3**.

Molecular structure of 1,1,3-Indene-d3.

# **Quantitative Data Summary**

The following table summarizes the key quantitative data for **Indene-d3** and its non-deuterated counterpart, Indene.



Property	Indene-d3	Indene
Molecular Formula	C <sub>9</sub> H <sub>5</sub> D <sub>3</sub> [1][2]	C <sub>9</sub> H <sub>8</sub>
Molar Mass	119.18 g/mol [1]	116.16 g/mol
CAS Number	770-96-7[1][2]	95-13-6
Appearance	Colorless to pale yellow liquid	Colorless liquid
Boiling Point	~182 °C (estimated)	181-182 °C
Melting Point	~-2 °C (estimated)	-2 °C
Density	~1.0 g/cm³ (estimated)	0.997 g/cm³ at 20 °C

# **Experimental Protocols**

While specific experimental protocols for the synthesis of **Indene-d3** (CAS 770-96-7) are not readily available in the public literature, a general approach for the deuteration of indene at the allylic positions can be inferred from established chemical principles.

### General Synthesis of 1,1,3-Trideuterioindene

A plausible method for the synthesis of 1,1,3-trideuterioindene involves the base-catalyzed exchange of the acidic allylic protons of indene with a deuterium source.

#### Reaction Scheme:

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General synthesis pathway for 1,1,3-**Indene-d3**.

#### Methodology:

 Preparation of the Reaction Mixture: Indene is dissolved in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran).



- Introduction of Deuterium Source: A solution of a strong base in a deuterated solvent, such as sodium deuteroxide (NaOD) in deuterium oxide (D<sub>2</sub>O), is added to the indene solution.
   The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
- Proton-Deuterium Exchange: The mixture is stirred at room temperature or with gentle
  heating to facilitate the deprotonation of the acidic C-H bonds at positions 1 and 3 by the
  deuteroxide base, followed by deuteration from the D<sub>2</sub>O. This process is repeated to achieve
  a high level of deuterium incorporation.
- Work-up and Purification: After the reaction is complete, the organic layer is separated, washed with a neutral aqueous solution, and dried over an anhydrous drying agent (e.g., magnesium sulfate). The solvent is then removed under reduced pressure.
- Purification: The crude product is purified by fractional distillation or column chromatography to yield pure 1,1,3-Indene-d3.

Note: The efficiency of deuterium incorporation will depend on the reaction conditions, including the strength of the base, the temperature, and the reaction time.

# **Spectroscopic Data**

Detailed NMR and mass spectrometry data for **Indene-d3** (CAS 770-96-7) are not widely published. However, the expected spectroscopic characteristics can be predicted based on the structure of 1,1,3-**Indene-d3** and comparison with the spectra of unlabeled indene.

### <sup>1</sup>H NMR Spectroscopy

In the <sup>1</sup>H NMR spectrum of 1,1,3-**Indene-d3**, the signals corresponding to the protons at the 1 and 3 positions would be absent or significantly reduced in intensity. The remaining signals would be from the aromatic protons and the proton at the 2-position.

### <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum is expected to be similar to that of unlabeled indene. However, the carbon atoms bonded to deuterium (C1 and C3) may exhibit a triplet multiplicity due to C-D coupling and a slight upfield shift (isotope shift).



### **Mass Spectrometry**

The molecular ion peak in the mass spectrum of **Indene-d3** would be observed at m/z = 119.18, corresponding to the molecular weight of  $C_9H_5D_3$ . This is three mass units higher than the molecular ion of unlabeled indene (m/z = 116.16).

# **Applications in Research and Development**

Deuterated compounds like **Indene-d3** are valuable tools in various scientific disciplines:

- Mechanistic Studies: The kinetic isotope effect observed with deuterated compounds can provide insights into reaction mechanisms.
- Metabolic Studies: In drug development, deuterium labeling is used to study the metabolic fate of drug candidates. The substitution of hydrogen with deuterium can slow down metabolic processes that involve C-H bond cleavage, a strategy known as "metabolic switching."
- NMR Spectroscopy: Deuterated compounds can be used as internal standards or as solvents in NMR spectroscopy.

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# References

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